molecular formula C6HBrF5N B1388620 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine CAS No. 1214383-09-1

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine

Cat. No. B1388620
CAS RN: 1214383-09-1
M. Wt: 261.97 g/mol
InChI Key: CQXMMIGKUFXGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine (3-BDFTP) is an organic compound belonging to the class of heterocyclic aromatic compounds. It is composed of a bromine atom, two fluorine atoms, and a trifluoromethyl group attached to a pyridine ring. 3-BDFTP has recently been found to have a variety of potential applications in the fields of chemistry and biology, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been found to have potential applications in the fields of chemistry and biology. In organic synthesis, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine can be used as a building block for the synthesis of other compounds. In addition, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been used as a reagent for the synthesis of heterocyclic compounds and as a catalyst for the synthesis of organic compounds. In biochemistry, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been studied for its potential applications in the field of drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine is not yet fully understood. However, studies have shown that 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine can interact with certain proteins and enzymes in the body, affecting their function and activity. For example, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has a variety of biochemical and physiological effects on the body. For example, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant properties. In addition, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been found to have anti-diabetic and anti-hyperlipidemic effects, as well as to be effective in reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively stable in solution. In addition, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine has been found to have a variety of potential applications in the fields of chemistry and biology. However, there are also some limitations to its use in laboratory experiments. For example, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine is a highly reactive compound and can be toxic if not handled properly. In addition, 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine is not approved for use in humans, and its effects on humans are not yet fully understood.

Future Directions

The potential applications of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine are still being explored, and there are a variety of future directions that can be pursued. For example, further research could be done to better understand the mechanism of action of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential therapeutic applications of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine, such as its use as an anti-cancer agent or to reduce the risk of cardiovascular disease. Finally, further research could be conducted to explore the potential industrial applications of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine, such as its use as a building block in organic synthesis or as a catalyst in the synthesis of organic compounds.

properties

IUPAC Name

3-bromo-2,4-difluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF5N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXMMIGKUFXGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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